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Compound of Interest

Compound Name: Triallylamine

Cat. No.: B089441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

triallylamine, a key building block in organic synthesis. The document details its characteristic

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering insights for its

identification and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for triallylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of triallylamine is characterized by distinct signals corresponding to the

different protons in its three allyl groups. The data presented here was obtained in deuterated

chloroform (CDCl₃).
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Protons Chemical Shift (δ) in ppm
Coupling Constant (J) in
Hz

D(A) 5.236 J(A,B) = 17.20

J(A,C) = 10.21

J(A,D) = 6.50

D(B) 4.627 J(B,C) = 2.02

J(B,D) = -1.38

D(C) 4.595 J(C,D) = -1.23

D(D) 2.760

Table 1: ¹H NMR

Spectroscopic Data for

Triallylamine in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of triallylamine. Due to

the symmetry of the molecule, fewer signals than the total number of carbon atoms are

observed.

Carbon Atom Chemical Shift (δ) in ppm

-CH₂- (Allylic) 56.4

=CH- (Vinylic) 135.2

=CH₂ (Vinylic) 116.5

Table 2: ¹³C NMR Spectroscopic Data for

Triallylamine in CDCl₃.

Infrared (IR) Spectroscopy
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The IR spectrum of triallylamine reveals characteristic absorption bands corresponding to the

vibrational modes of its functional groups. As a tertiary amine, it lacks the N-H stretching bands

typically seen in primary and secondary amines.

Wavenumber (cm⁻¹) Vibrational Mode

3080 =C-H stretch (vinylic)

2980, 2850 C-H stretch (aliphatic)

1645 C=C stretch (alkene)

1420 CH₂ scissoring

1250-1020 C-N stretch (aliphatic amine)

995, 915 =C-H bend (out-of-plane)

Table 3: Key IR Absorption Bands for

Triallylamine.

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation: A solution of triallylamine is prepared by dissolving approximately 10-20

mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500

MHz instrument, is typically used.

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16 to 64 scans are generally sufficient.

Relaxation Delay (d1): A delay of 1-2 seconds between scans is used.

Spectral Width: A spectral width of approximately 12-15 ppm is set.

¹³C NMR Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)

is used to simplify the spectrum to singlets for each unique carbon.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): A delay of 2-5 seconds is employed.

Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are

referenced to the residual solvent peak (CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for

¹³C) or the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like triallylamine, the neat liquid is analyzed. A drop

of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to form a thin film.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or

a PerkinElmer Spectrum, is used.

Measurement Mode: The analysis is typically performed in transmission mode.

Parameters:
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Spectral Range: The spectrum is recorded in the mid-IR range, typically from 4000 to 400

cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: An accumulation of 16 to 32 scans is performed to improve the signal-

to-noise ratio.

Background Correction: A background spectrum of the clean salt plates is recorded prior to

the sample analysis and is automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Analyte (Triallylamine)

Dissolution / Thin Film Creation

Deuterated Solvent (for NMR)
 or Neat (for IR)

NMR or IR Spectrometer

Sample Introduction

FID (NMR) or
 Interferogram (IR)

Signal Detection

Spectrum Generation

Fourier Transform

Processing

Phasing & Baseline Correction

Structural Elucidation

Peak Picking & Integration

Click to download full resolution via product page

A flowchart of the spectroscopic analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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